molecular formula C23H31NO3 B1237808 Norgestimato CAS No. 20799-27-3

Norgestimato

Número de catálogo B1237808
Número CAS: 20799-27-3
Peso molecular: 369.5 g/mol
Clave InChI: KIQQMECNKUGGKA-GOMYTPFNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norgestimate was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. Norgestimate was granted FDA approval on 29 December 1989.

Aplicaciones Científicas De Investigación

Hormonal Regulation and Premenstrual Symptoms

Norgestimate, in combination with ethinyl estradiol, has been evaluated for its impact on mood and physical symptoms in women with severe cyclical changes, especially premenstrual symptoms. A study by Nyberg (2013) highlighted significant improvements in negative mood symptoms, positive symptoms, swelling, and effects on daily life for women with severe premenstrual symptoms treated with a combination of norgestimate and ethinyl estradiol. Another research conducted by Greco et al. (2007) also discussed the effects of oral contraceptives containing norgestimate on mood and sexual interest, showing the potential influence of norgestimate on androgen levels and their relevance to premenstrual mood.

Lipid and Lipoprotein Profiles

Norgestimate's role in lipid and lipoprotein modulation has been a subject of interest. A study by Lobo et al. (2000) explored an intermittent regimen of norgestimate combined with 17beta-estradiol, focusing on its effects on blood lipid and lipoprotein concentrations. The research findings indicated that certain dosage levels of norgestimate can preserve beneficial changes in lipid and lipoprotein profiles induced by 17beta-estradiol.

Endocrinological Influence and Acne Treatment

Norgestimate has been investigated for its endocrinological influence and effectiveness in treating acne vulgaris. Sator et al. (2003) conducted a study evaluating the efficacy of a triphasic combination oral contraceptive containing norgestimate and ethinyl estradiol in treating women with acne vulgaris. The study reported positive results, indicating that the combination could be an effective therapeutic option for women with mild to moderate acne vulgaris.

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic and pharmacodynamic profiles of norgestimate, especially in its role as a constituent of contraceptive patches or pills, have been the focus of various studies. Abrams et al. (2002) provided an overview of the pharmacokinetic data for the contraceptive patch delivering norelgestromin (the primary active metabolite of norgestimate) and ethinyl estradiol. The study discussed the proportional absorption of norelgestromin and ethinyl estradiol from the patch and their serum concentration maintenance under varying conditions.

Propiedades

Número CAS

20799-27-3

Fórmula molecular

C23H31NO3

Peso molecular

369.5 g/mol

Nombre IUPAC

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1

Clave InChI

KIQQMECNKUGGKA-GOMYTPFNSA-N

SMILES isomérico

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34

SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

SMILES canónico

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Color/Form

Crystals from methylene chloride

melting_point

214-218 °C

Otros números CAS

35189-28-7

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Solubilidad

5.31e-03 g/L

Sinónimos

norgestimate
norgestrel oxime acetate

Presión de vapor

2.62X10-11 mm Hg at 25 °C (est)

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norgestimato
Reactant of Route 2
Reactant of Route 2
Norgestimato
Reactant of Route 3
Reactant of Route 3
Norgestimato
Reactant of Route 4
Norgestimato
Reactant of Route 5
Reactant of Route 5
Norgestimato
Reactant of Route 6
Norgestimato

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.